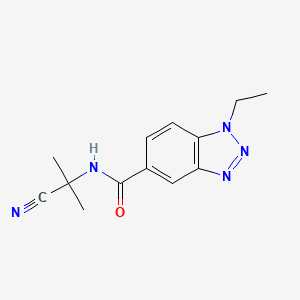![molecular formula C12H12N6O2 B2776257 Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 326867-25-8](/img/structure/B2776257.png)
Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
The synthesis of Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the tetrazolo[1,5-a]pyrimidine core. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of pyridine derivatives with hydrazine and formamide to form the tetrazolo[1,5-a]pyrimidine core.
Cyclization Reactions: : Cyclization of intermediate compounds under acidic or basic conditions to form the desired heterocyclic structure.
Methylation: : Introduction of the methyl group at the appropriate position on the pyrimidine ring.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure the efficient formation of the target compound.
Analyse Chemischer Reaktionen
Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles to replace functional groups on the compound.
Common reagents and conditions used in these reactions include strong acids or bases, heat, and specific catalysts. The major products formed from these reactions are typically derivatives with modified functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in the development of new pharmaceuticals targeting various diseases.
Industry: : Application in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism by which Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Indole Derivatives: : Known for their diverse biological activities and structural similarities.
Pyrimidine Derivatives: : Share the pyrimidine core but differ in substituents and functional groups.
Tetrazolo[1,5-a]pyrimidines: : Similar heterocyclic structures with varying substituents.
These compounds differ in their specific substituents, functional groups, and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-7-9(11(19)20-2)10(8-4-3-5-13-6-8)18-12(14-7)15-16-17-18/h3-6,10H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDMSDFVRKXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2776183.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)



![4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2776192.png)
![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)
![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
